N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a thiazole ring, a pyrimidine ring, and a piperazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide in an aqueous medium.
Formation of the Piperazine Ring: The piperazine ring is often synthesized through cyclization reactions involving appropriate diamines and dihaloalkanes.
Coupling Reactions: The final step involves coupling the thiazole and piperazine rings with the pyrimidine ring under specific conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be catalyzed by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, HOBt.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Uniqueness
N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to its combination of thiazole, pyrimidine, and piperazine rings, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and modulate various biological pathways sets it apart from other similar compounds.
Properties
Molecular Formula |
C15H19N7O2S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C15H19N7O2S/c1-11-9-18-14(25-11)20-12(23)10-19-15(24)22-7-5-21(6-8-22)13-16-3-2-4-17-13/h2-4,9H,5-8,10H2,1H3,(H,19,24)(H,18,20,23) |
InChI Key |
GHWPDPCHBHQJCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
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